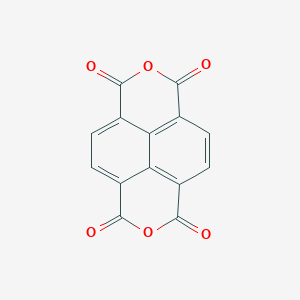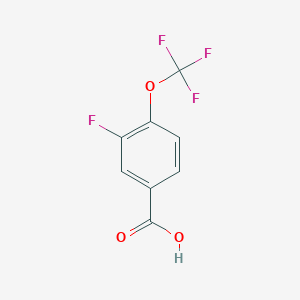
(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone
Descripción general
Descripción
(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is a chemical compound that has garnered attention due to its role as a reagent in the preparation of heterocyclic benzofuran carboxamides . This compound is particularly significant in the synthesis of dronedarone hydrochloride, an anti-arrhythmic drug used for the treatment of atrial fibrillation and atrial flutter .
Métodos De Preparación
The synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone involves several steps. One practical method starts with the commercially available 4-nitrophenol, which is converted in five steps to 2-butyl-5-nitrobenzofuran . This intermediate is then subjected to Friedel–Crafts acylation with 4-methoxybenzoyl chloride, followed by deprotection of the methyl group to yield the final product .
Another synthetic route involves the use of 1-chloro-4-nitrobenzene and ethyl N-hydroxyacetimidate, which undergo hydrolysis, condensation, and rearrangement to form the desired compound . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative .
Aplicaciones Científicas De Investigación
(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds, particularly benzofuran carboxamides.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is primarily related to its role as an intermediate in drug synthesis. In the case of dronedarone hydrochloride, the compound contributes to the drug’s ability to modulate cardiac ion channels, thereby stabilizing heart rhythm . The molecular targets include various ion channels and receptors involved in cardiac electrophysiology.
Comparación Con Compuestos Similares
(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone can be compared with other similar compounds such as:
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone: This compound is also an intermediate in the synthesis of dronedarone hydrochloride but differs in the functional group attached to the benzofuran ring.
(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone: This compound is used in laboratory research and pharmaceutical synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules.
Propiedades
IUPAC Name |
(2-butyl-5-nitro-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-3-4-5-18-19(20(22)13-6-9-15(25-2)10-7-13)16-12-14(21(23)24)8-11-17(16)26-18/h6-12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYALRXZJYXWYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626718 | |
| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141627-42-1 | |
| Record name | 2-Butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141627-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, (2-butyl-5-nitro-3-benzofuranyl)(4-methoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














